N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzamide group attached to the thiadiazole ring, which is further substituted with an o-tolyl group
Preparation Methods
The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-tolylthiosemicarbazide with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Synthetic Route:
Starting Materials: o-Tolylthiosemicarbazide and benzoyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with triethylamine as a base.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens, nitrating agents; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the design of new drugs. It has shown promise in preliminary studies for its antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: Thiadiazole derivatives are known for their electronic properties, making them candidates for use in organic semiconductors and photovoltaic devices.
Biological Research: The compound can be used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with biological macromolecules.
Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s aromatic rings and heterocyclic structure allow it to interact with DNA and proteins, potentially leading to changes in gene expression and protein function.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, affecting signal transduction pathways.
DNA/Proteins: Interaction with DNA and proteins, influencing cellular processes.
Comparison with Similar Compounds
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other thiadiazole derivatives to highlight its unique properties:
Similar Compounds:
Uniqueness:
- The presence of the o-tolyl group and benzamide moiety in this compound imparts distinct electronic and steric properties, potentially enhancing its biological activity and specificity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-7-5-6-10-13(11)15-18-19-16(21-15)17-14(20)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUZDGQNGZONJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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